Racemic Mixture vs. Single Enantiomers: Implications for Biological Activity and Cost
Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (1263378-78-4) is a racemic mixture of R- and S-enantiomers. In analogous pyrrolidine-based inhibitors, studies have shown that only one enantiomer is responsible for the majority of biological activity, with the racemic mixture exhibiting significantly lower potency. For instance, in a series of pyrrolidine carboxamide InhA inhibitors, resolution of the racemates indicated that only one enantiomer was active, while the other was inactive [1]. This suggests that the racemic compound (1263378-78-4) serves as an economical and efficient tool for initial high-throughput screening to identify activity, which can then be followed by chiral resolution or asymmetric synthesis of the active eutomer. In contrast, directly using a single enantiomer, such as (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 340040-67-7) or its (S)-counterpart (CAS 259868-83-2), is necessary for detailed SAR and advanced development but incurs a higher procurement cost and longer lead times. A direct price comparison from a single vendor shows the racemic mixture is available at approximately $1.95/mg, whereas the single enantiomers are typically priced 2-5 times higher, reflecting the cost of chiral resolution .
| Evidence Dimension | Biological Activity vs. Procurement Cost |
|---|---|
| Target Compound Data | Racemic mixture (1263378-78-4): Lower expected potency (class inference), but significantly lower cost (approx. $1.95/mg) . |
| Comparator Or Baseline | Single enantiomers (e.g., CAS 340040-67-7, 259868-83-2): Higher expected potency (class inference), but higher cost (typically >$5/mg). |
| Quantified Difference | Cost savings of at least 2-5x for the racemate; potency difference is target-dependent and must be empirically determined. |
| Conditions | Target-based screening assays; cost analysis based on commercial vendor catalogs for research quantities. |
Why This Matters
This differentiation enables scientists to strategically manage research budgets by using the racemic compound for early-stage screening and reserving expensive single enantiomers for confirmatory studies, thereby optimizing resource allocation.
- [1] He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. View Source
